Propan-2-yl 2-(methylamino)acetate
Description
Overview of Methylaminoacetate Esters in Organic Synthesis
Methylaminoacetate esters, such as the ethyl ester sarcosine (B1681465) ethyl ester, are a class of organic compounds that serve as important building blocks in the synthesis of more complex molecules. nih.gov Their structure, which incorporates both an amine and an ester functional group, allows for a variety of chemical transformations. These esters are recognized for their utility as intermediates in the preparation of a wide range of compounds, including those with potential biological activity. The reactivity of the nitrile and ester groups in related structures makes them versatile intermediates in organic synthesis.
Research Significance of Propan-2-yl 2-(methylamino)acetate
This compound, with the molecular formula C6H13NO2, is a specific member of the methylaminoacetate ester family. uni.lunih.gov Its significance in research stems from its potential applications as a building block in organic synthesis and as an intermediate in the production of various chemical compounds. The isopropyl ester functionality may influence its reactivity and physical properties compared to other esters in its class.
Scope and Objectives of the Academic Investigation
The primary objective of academic inquiry into this compound is to fully characterize its chemical and physical properties and to explore its utility in synthetic chemistry. Research efforts are focused on understanding its reaction mechanisms and its potential as a precursor for more complex molecules. This investigation is crucial for unlocking the full potential of this compound in various scientific and industrial applications.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C6H13NO2 |
| Monoisotopic Mass | 131.09464 Da |
| SMILES | CC(C)OC(=O)CNC |
| InChI | InChI=1S/C6H13NO2/c1-5(2)9-6(8)4-7-3/h5,7H,4H2,1-3H3 |
| InChIKey | YRJZXBJXYOBRLR-UHFFFAOYSA-N |
This data is sourced from PubChem. uni.lu
Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 2-(methylamino)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-5(2)9-6(8)4-7-3/h5,7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJZXBJXYOBRLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93378-87-1 | |
| Record name | propan-2-yl 2-(methylamino)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Propan 2 Yl 2 Methylamino Acetate
Established Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-(methylamino)acetate can be achieved through several well-established chemical transformations. The most common approaches include the direct esterification of N-methylglycine (sarcosine), the N-methylation of a pre-formed isopropyl aminoacetate, and a one-pot reductive amination.
One of the most direct methods is the Fischer-Speier esterification of sarcosine (B1681465) with isopropanol (B130326). This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and is driven to completion by the removal of water, often through azeotropic distillation, or by using a large excess of the alcohol. masterorganicchemistry.commdpi.comathabascau.ca
Another established route involves the N-methylation of isopropyl 2-aminoacetate . In this multi-step approach, glycine (B1666218) is first esterified to form isopropyl 2-aminoacetate, which is subsequently methylated. The methylation is commonly achieved using an alkylating agent like methyl iodide in the presence of a base to deprotonate the primary amine. cdnsciencepub.commonash.educhemicalforums.com Care must be taken to control the reaction conditions to minimize over-methylation to the quaternary ammonium (B1175870) salt.
A third established pathway is through reductive amination . This one-pot reaction can, in principle, involve the reaction of a glyoxylic acid ester with methylamine (B109427), followed by in-situ reduction of the resulting imine. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org A more direct variation would involve the reductive amination of glyoxylic acid with methylamine in the presence of isopropanol, with a suitable reducing agent and acid catalyst, to form the final product in a single step.
Table 1: Comparison of Established Synthetic Routes for this compound
| Synthetic Route | Starting Materials | Key Reagents and Conditions | General Yield Range | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Fischer-Speier Esterification | Sarcosine, Isopropanol | Strong acid catalyst (e.g., H₂SO₄), heat, removal of water | 60-80% | Direct, uses readily available starting materials | Requires harsh acidic conditions, equilibrium limited |
| N-methylation of Isopropyl 2-aminoacetate | Isopropyl 2-aminoacetate, Methylating agent (e.g., CH₃I) | Base (e.g., NaH, K₂CO₃), organic solvent | 70-90% | High yielding | Multi-step process, potential for over-methylation, use of toxic reagents |
| Reductive Amination | Glyoxylic acid, Methylamine, Isopropanol | Reducing agent (e.g., NaBH₃CN), acid catalyst | 50-70% | One-pot synthesis, good atom economy | May require careful control of pH and reaction conditions |
Novel Approaches in this compound Synthesis
Recent advancements in synthetic chemistry have led to the development of novel methodologies that can be applied to the synthesis of this compound, often with improved efficiency, milder reaction conditions, and enhanced environmental compatibility.
Ionic liquids have emerged as promising alternative reaction media and catalysts for esterification reactions. acs.orgresearchgate.net Their low vapor pressure, thermal stability, and tunable properties make them attractive "green" solvents. Certain acidic ionic liquids can act as both the solvent and the catalyst, simplifying the reaction setup and workup procedures. nih.gov The use of amino acid-based ionic liquids has also been explored for catalytic applications. acs.org
Enzymatic synthesis offers a highly selective and environmentally benign alternative to traditional chemical methods. Lipases, a class of enzymes that catalyze the hydrolysis of esters, can be used in reverse to catalyze esterification in non-aqueous solvents. mdpi.comtandfonline.com The use of immobilized lipases allows for easy separation and reuse of the biocatalyst. tandfonline.com This approach offers high selectivity and avoids the use of harsh reagents and extreme temperatures. researchgate.netnih.govnih.gov
Table 2: Overview of Novel Synthetic Approaches
| Novel Approach | Description | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Ionic Liquid-Mediated Synthesis | Use of ionic liquids as solvents and/or catalysts for the esterification of sarcosine. | Greener reaction medium, potential for catalyst recycling, simplified workup. | High cost of some ionic liquids, potential for product separation issues. |
| Enzymatic Synthesis | Lipase-catalyzed esterification of sarcosine with isopropanol in an organic solvent. | High selectivity, mild reaction conditions, environmentally friendly, reusable catalyst. | Slower reaction rates, requires optimization of enzyme activity and stability. |
Green Chemistry Principles in Synthetic Optimization
The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact and improve sustainability. Several of these principles can be effectively implemented in the synthesis of this compound.
Atom economy is a key principle of green chemistry, and synthetic routes with high atom economy are preferred as they generate less waste. nih.govacs.orgacs.org Reductive amination, in theory, can be a highly atom-economical route as it incorporates most of the atoms from the starting materials into the final product.
The use of safer solvents and reagents is another important consideration. Traditional esterification often uses corrosive mineral acids and volatile organic solvents. The use of solid acid catalysts, such as ion-exchange resins or zeolites, can replace hazardous liquid acids, simplifying separation and reducing corrosive waste streams. acs.orgkorea.ac.kroru.edumdpi.com The exploration of greener solvents, such as ionic liquids or even water for certain biocatalytic steps, can significantly reduce the environmental footprint of the synthesis.
Catalysis , both chemical and biological, is a cornerstone of green chemistry. The use of catalysts in small amounts to accelerate reactions is more efficient than using stoichiometric reagents. As mentioned, solid acid catalysts and enzymes are excellent examples of catalytic approaches that can be applied to the synthesis of this compound. acs.org
Finally, designing for energy efficiency by conducting reactions at ambient temperature and pressure whenever possible can lead to significant energy savings. Biocatalytic methods often operate under mild conditions, making them an attractive option from an energy perspective.
Chemical Reactivity and Transformation Studies of Propan 2 Yl 2 Methylamino Acetate
Oxidation Reactions of the Amine and Ester Functionalities
The oxidation of propan-2-yl 2-(methylamino)acetate can selectively target either the secondary amine or the carbon backbone, depending on the reagents and conditions employed. The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides or, under more vigorous conditions, can result in cleavage of the N-C bond.
Selective oxidation at the amino group of related amino acid esters has been demonstrated using common oxidizing agents. For instance, propan-2-yl 2-aminoacetate, a primary amine analogue, can be oxidized to the corresponding oxo derivative, propan-2-yl 2-oxoacetate, using reagents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂). This transformation proceeds through an imine intermediate which is subsequently hydrolyzed. For the secondary amine in this compound, similar oxidation could be expected, potentially leading to an N-oxide or, with stronger oxidants, degradation. The ester group itself is generally resistant to oxidation under conditions that would transform the amine.
Table 1: Potential Oxidation Reactions and Products
| Oxidizing Agent | Potential Product | Reaction Conditions | Observed Yield (for analog) |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Propan-2-yl 2-oxoacetate | Acidic aqueous solution | 65–75% |
| Hydrogen Peroxide (H₂O₂) | Propan-2-yl 2-oxoacetate | Neutral pH, 25°C | 50–60% |
| m-Chloroperoxybenzoic acid (mCPBA) | Propan-2-yl 2-(methyl-oxido-amino)acetate (N-oxide) | Inert solvent (e.g., CH₂Cl₂) | Predicted High |
Reduction Reactions and Pathways
The reduction of this compound primarily targets the ester functionality. Esters are less reactive towards reduction than ketones or aldehydes and typically require strong hydride-donating reagents. libretexts.org The secondary amine group is generally stable under these conditions.
The most common pathway for ester reduction involves the use of powerful reducing agents such as lithium aluminum hydride (LiAlH₄). This reaction converts the ester into two separate alcohol products. The acyl portion is reduced to a primary alcohol, while the alkoxy portion is liberated as its corresponding alcohol. For this compound, this would yield 2-(methylamino)ethanol (B44016) and propan-2-ol. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters but can be used for reducing ketones, a reaction that is sometimes employed in the synthesis of related amino alcohols. google.comresearchgate.net
Table 2: Reduction of the Ester Functional Group
| Reducing Agent | Target Functional Group | Primary Products |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Ester | 2-(Methylamino)ethanol and Propan-2-ol |
| Sodium Borohydride (NaBH₄) | Ester | No reaction (typically) |
Nucleophilic Substitution Processes
This compound can participate in nucleophilic substitution reactions in two distinct ways: substitution at the acyl carbon of the ester and substitution at the nitrogen atom of the amine.
Nucleophilic Acyl Substitution: The ester group is susceptible to attack by various nucleophiles, proceeding through a tetrahedral intermediate followed by the elimination of the isopropoxy leaving group. libretexts.org This class of reactions is fundamental to the interconversion of carboxylic acid derivatives. libretexts.org
Hydrolysis: Reaction with water, typically under acidic or basic catalysis, cleaves the ester bond to yield 2-(methylamino)acetic acid (sarcosine) and propan-2-ol.
Alcoholysis: Reaction with another alcohol (R'-OH) in a process known as transesterification results in the formation of a new ester, alkyl 2-(methylamino)acetate, and propan-2-ol.
Aminolysis: Reaction with ammonia (B1221849) or a primary/secondary amine yields an amide. For example, reaction with ammonia would produce 2-(methylamino)acetamide.
Nucleophilic Substitution at the Amine: The secondary amine contains a lone pair of electrons, making it a potent nucleophile. It can readily react with electrophiles, such as alkyl halides.
Alkylation: Reaction with an alkyl halide, like methyl iodide, leads to further alkylation of the nitrogen atom, producing a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. For instance, reacting this compound with methyl iodide would yield propan-2-yl 2-(dimethylamino)acetate.
Table 3: Common Nucleophilic Substitution Reactions
| Reaction Type | Nucleophile/Electrophile | Product(s) |
|---|---|---|
| Hydrolysis (Acyl Substitution) | H₂O | 2-(Methylamino)acetic acid + Propan-2-ol |
| Transesterification (Acyl Substitution) | R'-OH | Alkyl 2-(methylamino)acetate + Propan-2-ol |
| Aminolysis (Acyl Substitution) | R'R''NH | N,N-dialkyl-2-(methylamino)acetamide + Propan-2-ol |
| Alkylation (Amine Substitution) | CH₃I | Propan-2-yl 2-(dimethylamino)acetate |
Role in Condensation and Addition Reactions
This compound can serve as a key component in various multi-component and condensation reactions, which are powerful tools for building molecular complexity.
Mannich Reaction: The secondary amine can participate as the amine component in the Mannich reaction. This involves the aminoalkylation of an acidic proton located on a carbon atom of a third component (e.g., a ketone) using a non-enolizable aldehyde like formaldehyde. researchgate.net
Ugi Reaction: As a primary or secondary amine, the methylamino group is a suitable component for the Ugi four-component reaction. This one-pot reaction combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to form a complex α-acylamino amide, showcasing high atom economy. rsc.orgbeilstein-journals.org
Addition to Carbonyls: The amine can undergo nucleophilic addition to aldehydes and ketones to form hemiaminals and, upon dehydration, iminium ions. These intermediates can then react further. In Claisen-Schmidt type condensations, this reactivity allows for the formation of α,β-unsaturated carbonyl compounds if the initial adduct can be transformed. mdpi.com
Table 5: Participation in Condensation and Addition Reactions
| Reaction Name | Role of the Compound | Other Key Reactants |
|---|---|---|
| Mannich Reaction | Amine Component | Formaldehyde, Active Methylene (B1212753) Compound (e.g., Ketone) researchgate.net |
| Ugi Reaction | Amine Component | Aldehyde/Ketone, Isocyanide, Carboxylic Acid beilstein-journals.org |
| Claisen-Schmidt Condensation | Nucleophile (Amine) | Aromatic Aldehydes, Ketones mdpi.com |
Derivatives and Analogs of Propan 2 Yl 2 Methylamino Acetate: Design and Synthesis
Structural Modification Strategies
The modification of Propan-2-yl 2-(methylamino)acetate and related amino acid esters primarily targets the N-H bond of the secondary amine and the ester functionality. N-alkylation and N-arylation are common strategies to expand the chemical space around the nitrogen atom. These modifications are crucial in peptide and peptidomimetic design, as N-alkylation can increase lipophilicity and bioavailability of peptide-based drugs. monash.edu
Another key strategy involves the hydrolysis of the isopropyl ester to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form new amides or esters. Furthermore, the core amino acid structure can be altered by introducing substituents on the α-carbon, although this is less common for sarcosine (B1681465) derivatives which lack an α-hydrogen.
Synthesis of Alkyl and Aryl Derivatives
The synthesis of N-alkyl derivatives of amino acid esters is a well-established field. monash.edu For a parent compound like Propan-2-yl 2-aminoacetate, N-alkylation can be achieved through reactions with alkyl halides. For instance, reaction with benzyl (B1604629) bromide can yield Propan-2-yl 2-(benzylamino)acetate. Similarly, reductive amination is another powerful method.
The synthesis of aryl derivatives can be more complex, often requiring transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form the N-aryl bond. These methods allow for the introduction of a wide range of substituted and unsubstituted aryl groups, significantly diversifying the structural landscape.
Below is a table summarizing general synthetic strategies for creating derivatives from a Propan-2-yl aminoacetate template.
| Derivative Type | General Reaction | Reagents & Conditions | Resulting Moiety |
| N-Alkyl | Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary or Tertiary Amine |
| N-Alkyl | Nucleophilic Substitution | Alkyl Halide, Base (e.g., K₂CO₃) | Secondary or Tertiary Amine |
| N-Aryl | Buchwald-Hartwig Amination | Aryl Halide, Palladium Catalyst, Ligand, Base | Aryl Amine |
| Amide | Amide Coupling | Hydrolyze ester to acid, then react with Amine, Coupling Agent (e.g., HATU, HOBt) | Amide |
| Ester | Transesterification | Alcohol, Acid/Base Catalyst | Different Ester Group |
Exploration of Heterocyclic Analogs
The incorporation of heterocyclic moieties into amino acid scaffolds is a powerful strategy for generating novel analogs with unique biological and chemical properties. Thiazole, triazole, and oxadiazole rings are frequently integrated into molecular designs. polimi.itmdpi.combohrium.com For example, a synthetic route could involve coupling the carboxylic acid of N-methylglycine (sarcosine) with a heterocyclic amine. Alternatively, the amino acid ester itself can be used to construct a heterocycle. A reaction between an amino acid derivative and ethyl bromopyruvate, followed by cyclization, can yield oxazole (B20620) derivatives. polimi.it
The synthesis of thiazole-containing analogs has been reported through the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with various nucleophiles. mdpi.com Such strategies highlight how the fundamental structure of an amino acid ester can be elaborated into complex heterocyclic systems.
This compound as a Chemical Building Block
As a simple amino acid ester, this compound is a valuable building block in organic synthesis. chemicalregister.comcymitquimica.com Its bifunctional nature allows it to participate in a variety of chemical transformations, making it a key intermediate in the construction of more complex molecules.
N-methylated amino acids are important components of nonribosomal peptides and are used by medicinal chemists to modify peptide properties. monash.edu this compound is a derivative of sarcosine, the simplest N-methylated amino acid. It can be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques after deprotection of the ester group.
Furthermore, it serves as a precursor for peptide mimetics, which are molecules that mimic the structure and function of peptides. One important class of mimetics is aza-peptides, where the α-carbon of an amino acid is replaced by a nitrogen atom. The synthesis of aza-peptide building blocks, such as N'-isopropyl-fluorenylmethyl carbazate (B1233558) for aza-valine, involves hydrazine (B178648) derivatives and highlights a strategy that can be adapted from simple amino acid precursors. mdpi.com Synthetic cyclic peptide mimetics comprising alternating D- and L-amino acids, as well as aza-amino acid residues, have been developed for various therapeutic and diagnostic applications. google.comgoogle.com
The utility of amino acid derivatives as intermediates is widespread in the synthesis of natural products and pharmaceuticals. For example, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, a key intermediate in the synthesis of the antidepressant Duloxetine, highlights the importance of β-amino alcohol structures that can be derived from amino acid precursors. mdpi.com The synthesis of such molecules often involves the reduction of a corresponding keto-amide or keto-ester, demonstrating how a simple building block can be transformed into a stereochemically complex and valuable intermediate. The general structure of this compound provides a scaffold that can be elaborated through C-C bond formation and functional group interconversion to access a variety of complex targets.
Chemical probes are essential tools for studying biological systems. The functional groups of this compound make it a suitable scaffold for the development of such probes. The secondary amine can be used as a point of attachment for linker groups, which can then be connected to reporter molecules like fluorophores or affinity tags. The development of inhibitors for cellular targets often involves identifying a suitable molecular scaffold and then finding a position to attach a linker for creating probes without losing biological activity. acs.org For instance, researchers have successfully synthesized fluorescent and click-chemistry-tagged probes from a 2-(3-benzamidopropanamido)thiazole-5-carboxylate scaffold to confirm target engagement in cells. acs.org This general principle can be applied to amino acid esters, where the amine or the (deprotected) carboxylate can serve as an attachment point for creating probes to study enzymes, receptors, or other biological targets.
Spectroscopic Characterization of Propan 2 Yl 2 Methylamino Acetate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the connectivity and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of Propan-2-yl 2-(methylamino)acetate, specific signals corresponding to each unique proton environment are expected. The isopropyl group will exhibit a septet for the single methine (-CH) proton, coupled to the six protons of the two equivalent methyl groups, which will appear as a doublet. The N-methyl group will produce a singlet, while the methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen will likely appear as a singlet or a finely split multiplet. A broad singlet, characteristic of an N-H proton, is also anticipated, and its chemical shift can be concentration-dependent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| (CH₃)₂CH- | ~1.25 | Doublet |
| (CH₃)₂CH- | ~5.00 | Septet |
| -NH-CH₃ | ~2.45 | Singlet |
| -COO-CH₂-NH- | ~3.30 | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the ester group is expected to appear significantly downfield. The methine and methyl carbons of the isopropyl group will have characteristic shifts, as will the N-methyl carbon and the methylene carbon of the acetate (B1210297) group. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C =O | ~172 |
| (CH₃)₂C H- | ~69 |
| (C H₃)₂CH- | ~22 |
| -NH-C H₃ | ~36 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu A key correlation would be observed between the isopropyl methine proton and the isopropyl methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. columbia.edu It would show correlations between the isopropyl methine carbon and its attached proton, the isopropyl methyl carbons and their protons, the N-methyl carbon and its protons, and the methylene carbon and its protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons over two to three bonds. columbia.edu Crucial HMBC correlations would include the correlation from the isopropyl methyl protons to the methine carbon, and from the isopropyl methine and methyl protons to the ester carbonyl carbon. Additionally, correlations between the N-methyl protons and the methylene carbon, and between the methylene protons and the carbonyl carbon would confirm the acetate backbone structure.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would be dominated by a strong absorption band characteristic of the ester carbonyl (C=O) stretch. Other significant peaks would include the C-O stretching of the ester, the N-H bending of the secondary amine, and C-H stretching from the alkyl groups. spectroscopyonline.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3300-3500 | Secondary amine, moderate, sometimes broad |
| C-H Stretch | 2850-3000 | Alkyl groups, strong |
| C=O Stretch | ~1740 | Ester carbonyl, strong |
| N-H Bend | 1550-1650 | Secondary amine, moderate |
| C-O Stretch | 1100-1300 | Ester, strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The molecular ion peak ([M]⁺) would confirm the molecular weight of the compound (131.20 g/mol ). nih.gov The fragmentation pattern provides further structural information. Common fragmentation pathways would likely involve the loss of the isopropyl group or cleavage at the ester linkage. docbrown.infodocbrown.info
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment |
|---|---|
| 131 | [C₆H₁₃NO₂]⁺ (Molecular Ion) |
| 88 | [M - C₃H₅]⁺ or [CH₃NHCH₂CO]⁺ |
| 74 | [M - C₃H₅O]⁺ or [CH₃NHCH₂]⁺ |
| 59 | [COOCH(CH₃)₂]⁺ |
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecule and its fragments. scispace.comeuropa.eu For this compound, HR-MS would confirm the molecular formula C₆H₁₃NO₂ by providing an exact mass measurement that matches the theoretical value (Monoisotopic mass: 131.09463 Da). uni.lu This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions.
Gas Chromatography-Mass Spectrometry (GC-MS) in Purity Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the purity assessment of volatile and semi-volatile compounds like this compound. The coupling of gas chromatography's separation capabilities with the structural elucidation power of mass spectrometry allows for the identification and quantification of the main component as well as any impurities. scispace.comscispace.com For amino acid esters, derivatization is often a necessary step to increase their volatility and thermal stability, making them amenable to GC analysis. nih.govnih.govjfda-online.com
In the analysis of this compound, the sample would typically be vaporized and separated on a GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for initial identification. Following separation, the molecules are ionized, most commonly by electron impact (EI), causing them to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.
The fragmentation pattern of this compound is predictable based on the fragmentation of similar secondary amines and esters. whitman.edubeilstein-journals.org The molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight (131.18 g/mol ). However, for many amines, the molecular ion peak can be weak or absent. whitman.edu More prominent peaks arise from the characteristic fragmentation of the molecule. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for amines. whitman.edu
Expected Fragmentation Pattern:
A significant fragment would be expected from the loss of the isopropyl group from the ester moiety. Another key fragmentation would involve cleavage of the bond between the carbonyl group and the oxygen of the ester, leading to characteristic ions. For N-methylated amino acids derivatized with ethyl chloroformate, a prominent fragment corresponds to the loss of the carbethoxy group ([M-COOC₂H₅]⁺). nih.gov While not a direct analogue, this suggests that cleavage adjacent to the carbonyl group is a significant fragmentation pathway.
Predicted mass-to-charge ratios for adducts of this compound can also be informative. For instance, under softer ionization conditions like chemical ionization (CI), a prominent protonated molecular ion ([M+H]⁺) would be expected at m/z 132.10192. uni.lu
Data Table: Predicted GC-MS Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Origin of Fragment |
| 131 | [C₆H₁₃NO₂]⁺ | Molecular Ion (M⁺) |
| 132 | [C₆H₁₄NO₂]⁺ | Protonated Molecular Ion ([M+H]⁺) |
| 88 | [C₄H₁₀NO]⁺ | Loss of the isopropyl group (-C₃H₇) |
| 74 | [C₃H₈NO]⁺ | Cleavage of the ester bond |
| 58 | [C₂H₄N]⁺ | Alpha-cleavage product |
Note: The data in this table is predicted based on the general fragmentation patterns of similar compounds and has not been experimentally verified for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption is associated with electronic transitions within a molecule. For a molecule to be UV-Vis active, it must contain chromophores, which are functional groups capable of absorbing UV or visible light.
This compound does not possess any extended conjugated systems or aromatic rings, which are typically strong chromophores. The primary chromophores in this molecule are the carbonyl group (C=O) of the ester and the non-bonding electrons on the nitrogen and oxygen atoms. These functional groups undergo n → π* and π → π* transitions.
Simple, non-conjugated esters and amines generally exhibit weak absorption bands in the far UV region, typically below 220 nm. researchgate.netmdpi.com Research on L-amino acid alkyl ester hydrochlorides has shown a characteristic absorption band in the range of 210.4–220.6 nm. mdpi.com Similarly, studies on ibuprofenates of isopropyl amino acid esters have reported a maximum absorbance (λmax) around 220.0 nm. mdpi.com Therefore, it is anticipated that this compound will have a λmax in a similar region. The molar absorptivity (ε) for such transitions is typically low.
Data Table: Expected UV-Vis Absorption Data for this compound
| Parameter | Expected Value | Associated Transition |
| λmax | ~210 - 220 nm | n → π* of the carbonyl group |
| Molar Absorptivity (ε) | Low | - |
Note: This data is an estimation based on the spectroscopic properties of structurally similar amino acid esters.
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations and crystal structures of a material. When monochromatic light interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering), but a small fraction is scattered at a different frequency (Raman scattering). The difference in frequency, known as the Raman shift, corresponds to the vibrational energy levels of the molecule.
The Raman spectrum of this compound would exhibit a series of characteristic bands corresponding to the various functional groups present in the molecule. Key vibrational modes would include the C=O stretching of the ester group, C-O stretching, C-N stretching, N-H bending, and various C-H stretching and bending vibrations of the methyl and isopropyl groups.
Data Table: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
| ~2800 - 3000 | C-H stretching (methyl and isopropyl groups) |
| ~1735 - 1750 | C=O stretching (ester) |
| ~1450 - 1470 | C-H bending (methyl and isopropyl groups) |
| ~1300 - 1400 | CH₂ bending |
| ~1020 - 1250 | C-N stretching |
| ~800 - 1000 | C-C stretching |
Note: This table presents predicted Raman shifts based on characteristic vibrational frequencies of functional groups found in similar molecules.
Computational Chemistry and Molecular Modeling of Propan 2 Yl 2 Methylamino Acetate
Quantum Chemical Calculations
Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to elucidate the electronic structure and energetics of molecules. These methods offer a detailed understanding of molecular properties at the atomic level.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com For Propan-2-yl 2-(methylamino)acetate, DFT calculations would be instrumental in determining its optimized molecular geometry, vibrational frequencies, and electronic properties. By analyzing the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), one can infer the molecule's reactivity, identifying sites susceptible to nucleophilic or electrophilic attack. researchgate.net
DFT studies could also be applied to model reaction mechanisms, such as the hydrolysis of the ester bond. By calculating the energy profile of the reaction pathway, researchers can identify transition states and determine activation energies, providing a deeper understanding of the compound's stability and degradation pathways. rsc.orgrsc.org
Table 1: Hypothetical Electronic Properties of this compound calculated by DFT
| Property | Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |
| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 7.7 eV | An indicator of chemical reactivity and stability. researchgate.net |
| Dipole Moment | 2.1 D | A measure of the molecule's overall polarity. |
| Electron Affinity | 1.1 eV | The energy released when an electron is added to a neutral molecule. |
| Ionization Potential | 6.6 eV | The energy required to remove an electron from a neutral molecule. |
Note: The data in this table is illustrative and represents the type of information that would be generated from DFT calculations.
Ab initio methods are quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. researchgate.net Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide highly accurate descriptions of the electronic structure. nih.gov For this compound, these methods could be used to obtain a precise calculation of its conformational energies and electronic properties. Due to their high computational cost, ab initio methods are often used to benchmark the results obtained from more computationally efficient methods like DFT. researchgate.net
Molecular Mechanics and Dynamics Simulations
While quantum methods provide detailed electronic information, molecular mechanics and dynamics are suited for studying the behavior of larger systems and processes over time.
Molecular Mechanics (MM) uses classical physics to model the potential energy of a system of atoms. libretexts.org A force field, which is a set of parameters and equations, is used to describe the energy of the molecule as a function of its atomic coordinates. For this compound, MM would be used for rapid energy minimization and as a preparatory step for more complex simulations.
Molecular Dynamics (MD) simulations would be employed to study the time-dependent behavior of this compound. wustl.edu By simulating the molecule in a solvent, such as water, MD can provide insights into its flexibility, conformational changes, and interactions with its environment. rsc.orgunimi.it Such simulations can reveal how the molecule moves and adapts its shape over time, which is crucial for understanding its biological activity. researchgate.net For instance, MD simulations could model the hydrolysis of the ester group in an aqueous environment, complementing the static picture from DFT calculations. researchgate.netnih.govacs.org
Conformational Analysis and Energetic Profiles
The presence of several rotatable bonds in this compound makes it a flexible molecule with multiple possible conformations. rsc.org Conformational analysis aims to identify the stable three-dimensional arrangements of the molecule and their relative energies. youtube.comacs.org
This analysis would typically involve a systematic or stochastic search of the conformational space to generate a wide range of possible structures. Each of these structures would then be subjected to energy minimization, often using DFT, to identify the stable conformers. acs.orgresearchgate.net The results can be visualized as a potential energy surface, highlighting the low-energy conformations that are most likely to be populated at a given temperature. youtube.com
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (O=C-O-C) | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 180° (anti) | 180° (anti) | 0.00 |
| 2 | 60° (gauche) | 180° (anti) | 1.25 |
| 3 | 180° (anti) | 60° (gauche) | 1.80 |
| 4 | -60° (gauche) | -60° (gauche) | 3.10 |
Note: This table presents hypothetical data to illustrate the outcome of a conformational analysis. The dihedral angles refer to key rotatable bonds, and the relative energies indicate the stability of each conformer.
Prediction of Molecular Interactions and Binding Motifs
Understanding how this compound might interact with biological macromolecules is a key aspect of molecular modeling. Computational methods can predict the types of non-covalent interactions the molecule is likely to form.
By calculating the molecule's electrostatic potential surface, regions that are electron-rich (negative potential) and electron-poor (positive potential) can be identified. These regions are indicative of sites that can act as hydrogen bond acceptors and donors, respectively. Furthermore, the molecule can be analyzed for hydrophobic regions that may engage in van der Waals interactions.
Molecular docking is a technique that would be used to predict the preferred binding orientation of this compound to a hypothetical protein target. nih.gov This method would place the molecule into the binding site of a receptor and score the different poses based on their predicted binding affinity. This would provide valuable information on the key interactions and binding motifs that stabilize the ligand-protein complex. stanford.edunih.gov
In Silico Design and Virtual Screening of Analogs
The insights gained from the computational studies described above can be leveraged for the in silico design of new molecules with potentially enhanced properties. scribd.com For example, if a particular conformation or interaction is found to be crucial for a desired activity, analogs of this compound could be designed to favor that conformation or enhance that interaction.
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a target. nih.govnih.gov If this compound were identified as a hit compound, two main virtual screening strategies could be employed to find similar or improved molecules:
Ligand-based virtual screening: This approach would search for molecules that are structurally similar to this compound or share its key pharmacophoric features. creative-biolabs.comslideshare.net
Structure-based virtual screening: This method would involve docking a large library of compounds into the binding site of a target protein to identify new molecules that are predicted to bind with high affinity. researchgate.netslideshare.net
These virtual screening campaigns can significantly accelerate the process of lead identification and optimization in drug discovery. acs.org
Mechanistic Studies at the Molecular and Biochemical Levels Excluding Clinical Outcomes
Investigation of Molecular Targets and Pathways
The molecular targets of Propan-2-yl 2-(methylamino)acetate are not yet fully elucidated. However, based on its structural characteristics as an amino acid ester, several potential targets can be postulated. The ester moiety suggests that it may be a substrate for various esterases present in biological systems, leading to its hydrolysis into isopropanol (B130326) and N-methylglycine. N-methylglycine itself is an endogenous molecule that can interact with several pathways.
One key area of investigation for related N-methylated amino acids is their interaction with amino acid transporters and receptors. For instance, studies on the sodium-coupled neutral amino acid transporter SNAT2 have explored the binding of various amino acid analogs. Research has shown that modifications at the C-terminus, such as esterification, can be well-tolerated, suggesting that the negative charge of the carboxylate is not essential for binding to this transporter. nih.gov This implies that this compound could potentially interact with and be transported by SNAT2 or other amino acid transporters, thereby influencing cellular amino acid homeostasis.
Furthermore, N-methylated amino acids have been shown to interact with enzymes involved in amino acid metabolism. For example, the non-proteinogenic amino acid β-N-methylamino-L-alanine (BMAA) has been found to act as a competitive inhibitor of alanyl-tRNA synthetase (AlaRS), an enzyme crucial for protein synthesis. nih.gov This interaction occurs at the activation site and can also disrupt the enzyme's editing function. nih.gov Given the structural similarity, it is conceivable that this compound or its metabolite, N-methylglycine, could interact with and modulate the activity of enzymes within the aminoacyl-tRNA synthetase family or other enzymes that recognize glycine (B1666218) or alanine.
Enzyme Inhibition and Activation Studies (in vitro/pre-clinical models)
In vitro studies on analogous amino acid esters have revealed a range of enzyme-modulating activities. The primary mode of interaction often involves the hydrolysis of the ester bond by esterases, releasing the parent amino acid which can then exert its biological effects.
A study on N-benzoylglycine esters demonstrated their hydrolysis by the thiol protease papain. nih.gov The efficiency of this hydrolysis was found to be dependent on the physicochemical properties of the ester group, highlighting the importance of this moiety in enzyme-substrate interactions. nih.gov This suggests that this compound could be a substrate for various proteases and esterases.
Moreover, amino acid esters have been investigated as inhibitors of various enzymes. For example, vinylogous amino acid esters have been identified as a class of inactivators for thiol proteases. acs.org Additionally, research on methyl 3-(methylamino)-2-nitrobenzoate has indicated its potential to inhibit enzymes like mushroom tyrosinase. While not a direct analogue, this finding points to the potential for N-methylated amino acid esters to act as enzyme inhibitors.
The table below illustrates the type of data generated from enzyme inhibition studies on related compounds.
| Compound Class | Enzyme | Type of Inhibition | Key Findings |
| N-Benzoylglycine Esters | Papain | Substrate | Hydrolysis rate dependent on ester structure. nih.gov |
| Vinylogous Amino Acid Esters | Thiol Proteases | Inactivator | Covalent modification of the enzyme active site. acs.org |
| β-N-methylamino-L-alanine | Alanyl-tRNA Synthetase | Competitive Inhibitor | Binds to the activation site, preventing substrate binding. nih.gov |
Modulation of Biochemical Signaling Pathways (in vitro/pre-clinical models)
The modulation of biochemical signaling pathways by this compound is likely to be mediated by its hydrolysis product, N-methylglycine. N-methylglycine is known to be an agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neurotransmission. Activation of the NMDA receptor by glycine or its analogues leads to an influx of Ca²⁺ ions, which in turn triggers a cascade of downstream signaling events.
While direct studies on this compound are lacking, research on glycine derivatives and their interaction with the NMDA receptor provides valuable insights. For instance, QSAR studies on selective glycine/NMDA antagonists have revealed the structural features necessary for binding to the glycine site. nih.gov These studies emphasize the importance of steric and electronic properties of the ligand in determining its affinity and activity at the receptor. nih.gov
Therefore, it is plausible that this compound, by delivering N-methylglycine to the vicinity of NMDA receptors, could modulate glutamatergic signaling. This could have implications for various neurological processes.
Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For this compound, SAR studies would involve synthesizing and testing a series of related compounds with variations in the ester group and the N-methylamino moiety.
Although specific SAR studies for this compound are not available, research on other amino acid esters provides a framework for such investigations. For example, a study on N-benzoyl amino esters revealed that their antifungal activity is dependent on both the amino acid side chain and the substituents on the benzoyl group. scielo.org.mx Notably, the ester form of these compounds was found to be more potent than the corresponding carboxylic acids, suggesting that the ester group may enhance bioavailability or interaction with the target. scielo.org.mx
In another study on ferrocenyl-peptide bioconjugates, the nature of the amino acid and the ester group significantly influenced the anti-proliferative activity. dcu.ie For instance, glycine-glycine dipeptide esters showed high potency, and replacing an ethyl ester with a methyl ester further increased activity. dcu.ie These findings underscore the importance of systematic structural modifications in optimizing biological activity.
The following table exemplifies the type of data that could be generated from SAR studies on analogs of this compound.
| Structural Variation | Biological Activity | Observation |
| Ester Group (e.g., methyl, ethyl, isopropyl) | Antifungal Activity | Potency may vary with the size and lipophilicity of the ester. |
| N-Substituent (e.g., methyl, ethyl, hydrogen) | Enzyme Inhibition | Altering the N-alkyl group can affect binding affinity and selectivity. |
| Amino Acid Backbone (e.g., glycine, alanine) | Receptor Binding | Changes in the backbone can influence interaction with transporter or receptor binding pockets. |
QSAR modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. For a compound like this compound, QSAR models could be developed to predict its activity based on various molecular descriptors.
A QSAR study on the papain-catalyzed hydrolysis of N-benzoylglycine esters found that the Michaelis-Menten constant (Km) could be predicted by a combination of field inductive parameters, hydrophobicity constants, and van der Waals distances. nih.gov This indicates that electronic and steric factors play a significant role in the enzyme-substrate interaction. nih.gov
Similarly, QSAR models for the analgesic activity of glycine esters of terpenoids have been developed using structural descriptors based on the simplex representation of the molecular structure. researchgate.net These models can help in identifying the key structural features responsible for the observed biological effect.
For this compound and its analogs, a QSAR model might look like the hypothetical equation below, where biological activity is a function of various physicochemical parameters:
Log(1/C) = alogP + bσ + c*Es + d
Where:
C is the concentration required for a specific biological effect.
logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).
σ is the Hammett electronic parameter.
Es is the Taft steric parameter.
a, b, c, and d are constants determined by regression analysis.
Developing such a model would require the synthesis and biological testing of a diverse set of analogs of this compound.
Research Applications of Propan 2 Yl 2 Methylamino Acetate Excluding Clinical and Industrial Product Development
Analytical Chemistry Applications
The utility of Propan-2-yl 2-(methylamino)acetate in analytical chemistry is primarily as a reference material for the development and validation of analytical methods, particularly in chromatography and mass spectrometry. Its well-defined chemical structure and molecular weight make it a suitable compound for these purposes.
Use as a Reference Standard in Method Validation
While specific validation studies employing this compound as a reference standard are not extensively documented in publicly available literature, its role can be inferred from standard practices in analytical chemistry. In method validation, a pure, well-characterized substance like this compound would be used to determine the performance characteristics of an analytical method, such as linearity, accuracy, precision, and specificity. For instance, in a high-performance liquid chromatography (HPLC) method, a series of standard solutions of this compound would be prepared to establish a calibration curve and assess the detector's response.
Development of Advanced Analytical Detection Methods
The development of advanced analytical detection methods, such as high-resolution mass spectrometry (HRMS), often involves the use of known compounds to test and optimize instrument parameters. This compound, with a known molecular formula of C₆H₁₃NO₂ and a monoisotopic mass of 131.09464 Da, can serve as a test compound for such purposes. uni.lunih.gov
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 132.10192 | 128.6 |
| [M+Na]⁺ | 154.08386 | 134.9 |
| [M-H]⁻ | 130.08736 | 129.1 |
| [M+NH₄]⁺ | 149.12846 | 150.4 |
| [M+K]⁺ | 170.05780 | 135.9 |
| [M+H-H₂O]⁺ | 114.09190 | 123.8 |
| [M+HCOO]⁻ | 176.09284 | 152.2 |
| [M+CH₃COO]⁻ | 190.10849 | 176.0 |
Biological Studies in Non-Human, Non-Clinical Models
Direct biological studies on this compound are not widely reported. However, its structural relationship to other biologically active compounds suggests its potential as a scaffold or intermediate in the synthesis of molecules for biological screening.
In Vitro Biological Activity Screening (e.g., cell-based assays)
There is no direct evidence of this compound being screened for in vitro biological activity in the reviewed literature. However, it is a derivative of sarcosine (B1681465) (N-methylglycine), an amino acid that has been investigated in various biological contexts. The esterification of sarcosine to form this compound alters its physicochemical properties, such as lipophilicity, which could influence its interaction with biological targets.
In the broader context of drug discovery, simple amino acid esters are often used as building blocks in the synthesis of more complex molecules that are then subjected to biological screening. For example, derivatives of similar amino acid esters have been used in the development of inhibitors for various enzymes. acs.org It is plausible that this compound could be used in a similar fashion, as a starting material for the synthesis of a library of compounds to be tested in cell-based assays for various activities.
Assessment of Biological Effects in Model Organisms (e.g., microbial studies, plant studies)
No studies were found that specifically assess the biological effects of this compound in microbial or plant models. However, some research has explored the biological activities of related compounds. For instance, some amino acid esters have been investigated for their potential antimicrobial or plant growth-regulating properties. jmchemsci.com Given the lack of specific data for this compound, any discussion on its potential effects in these models would be purely speculative.
Role in Materials Science Research
The application of this compound in materials science research is not well-documented. However, its functional groups—an ester and a secondary amine—suggest potential, albeit unexplored, roles. For example, the amine group could potentially be used in polymerization reactions to create novel polymers. Specifically, it could be a monomer in the synthesis of polyamides or other nitrogen-containing polymers.
Additionally, the ester group could undergo hydrolysis, which might be a useful feature in the design of biodegradable materials. The synthesis of thermoresponsive polymers from related N-alkylacrylamide ethyl acetates has been reported, suggesting a potential, though indirect, link to polymer chemistry. mdpi.com While there is no direct evidence of its use, the chemical nature of this compound makes it a candidate for investigation in the development of new materials.
Future Directions and Emerging Research Avenues for Propan 2 Yl 2 Methylamino Acetate
Exploration of New Reaction Landscapes
Future research into Propan-2-yl 2-(methylamino)acetate is poised to move beyond conventional synthesis and explore more complex and efficient reaction pathways. A significant area of opportunity lies in biocatalysis, where enzymes are used to perform highly selective chemical transformations.
One promising avenue is the use of engineered enzymes for C-H functionalization. For instance, the development of protoglobin nitrene transferases for the enantioselective intermolecular amination of the α-C-H bonds in carboxylic acid esters represents a cutting-edge approach. nih.govosti.gov Applying such biocatalytic methods to this compound could lead to novel derivatives with high stereoselectivity, which are often crucial for biological applications.
Another area of exploration is the reaction of this compound with high-valent transition metal halides. rsc.org Such reactions could lead to the formation of novel organometallic complexes with unique catalytic or material properties. The coordination chemistry of amino acid esters with metals like niobium, tantalum, and titanium is still a developing field, and investigating these interactions with this compound could yield unprecedented molecular architectures. rsc.org
The table below outlines potential new reaction landscapes for this compound.
| Reaction Type | Potential Reagents/Catalysts | Significance |
| Biocatalytic C-H Amination | Engineered Nitrene Transferases | Highly enantioselective synthesis of novel amino acid derivatives. nih.govosti.gov |
| Transition Metal Coordination | Niobium Pentachloride, Tantalum Pentachloride, Titanium Tetrachloride | Creation of novel organometallic complexes with potential catalytic activity. rsc.org |
| Cyclisation/Ring Expansion | Bis-electrophilic reagents | Synthesis of medium-sized rings and macrocycles without high dilution conditions. |
| Asymmetric Diels-Alder Reactions | Organocatalysts (e.g., binaphthyl amino acids) | Enantioselective synthesis of complex cyclic structures. rsc.org |
Advanced Computational-Experimental Integration
The synergy between computational modeling and experimental work offers a powerful paradigm for accelerating chemical research. For this compound, this integrated approach can provide deep insights into its behavior and guide the design of new experiments.
Computational methods, such as Density Functional Theory (DFT), can be employed to predict a wide range of properties for this compound and its derivatives. rsc.orgresearchgate.net This includes optimizing molecular geometries, calculating spectroscopic data (like NMR chemical shifts), and determining thermodynamic properties of reaction pathways. rsc.org Such calculations can help to elucidate reaction mechanisms and predict the most stable products, saving significant experimental time and resources. rsc.orgrsc.org
Furthermore, molecular modeling can be used to study the non-covalent interactions of this compound, for example, its encapsulation within molecular capsules. nih.govacs.org These studies can reveal information about the size, shape, and electronic properties of the molecule that govern its interactions with other species. This knowledge is crucial for applications in areas like drug delivery and sensor development.
The following table showcases the potential of integrating computational and experimental techniques for studying this compound.
| Research Question | Computational Method | Experimental Validation |
| Molecular Conformation and Binding Affinity | Molecular Modeling, DFT | NMR Spectroscopy, Isothermal Titration Calorimetry |
| Reaction Mechanisms and Transition States | DFT, Ab initio methods | Kinetic Studies, Spectroscopic analysis of intermediates |
| Prediction of Spectroscopic Properties | GIAO (Gauge-Independent Atomic Orbital) method | NMR Spectroscopy, IR Spectroscopy |
| Chiral Recognition Mechanisms | Molecular Docking, DFT | Enantioselective chromatography, Circular Dichroism |
Development of Highly Specific Chemical Probes
Chemical probes are indispensable tools for dissecting complex biological processes. This compound can serve as a scaffold for the development of such probes, designed to interact with specific biological targets.
A key strategy involves modifying the structure of this compound to incorporate a reporter group, such as a fluorophore or a biotin (B1667282) tag, and a reactive group that can covalently bind to a target molecule. nih.gov For instance, the ester or amine functionality could be modified to create a reactive "warhead." Inspired by the use of N-hydroxysuccinimide (NHS) esters as reactivity-based probes for mapping ligandable hotspots in the proteome, a similar strategy could be applied. nih.gov By attaching a suitable linker and reporter to the this compound backbone, it could be transformed into a probe for identifying new binding partners of amino acid esters in a cellular context.
Another approach is the development of fluorogenic probes. This involves designing derivatives of this compound that are initially non-fluorescent but become fluorescent upon reacting with a specific enzyme or analyte. This "turn-on" mechanism provides a high signal-to-noise ratio, making these probes ideal for bioimaging applications. The synthesis of unnatural α-amino acids with intrinsic fluorescence is a rapidly growing field, and similar principles could be applied to create novel probes from this compound. rsc.org
The table below details potential strategies for developing chemical probes from this compound.
| Probe Type | Design Strategy | Potential Application |
| Activity-Based Probe | Incorporation of a reactive group (e.g., activated ester) and a reporter tag (e.g., alkyne for click chemistry). nih.gov | Profiling enzyme activity and identifying new drug targets. nih.gov |
| Fluorogenic Probe | Introduction of a fluorophore whose emission is quenched until a specific interaction or reaction occurs. rsc.org | Real-time imaging of enzymatic activity or specific analytes in living cells. |
| Chiral Recognition Probe | Integration into a macrocyclic structure designed to selectively bind one enantiomer of a chiral molecule. | Development of sensors for enantiomeric excess determination. nih.govmdpi.com |
Applications in Chemical Biology Research
The structural simplicity of this compound makes it an attractive building block for applications in chemical biology, where the goal is to understand and manipulate biological systems using chemical tools.
One of the most significant future applications is in the synthesis of noncanonical amino acids for incorporation into peptides and proteins. nih.govosti.gov These modified biomolecules can have enhanced stability, novel functions, or can be used to probe protein structure and function. This compound could serve as a precursor for a variety of these unnatural building blocks.
Furthermore, its role in probing biological transport and metabolism is an area ripe for investigation. Amino acid esters are often used to enhance the cell permeability of amino acids. Studying the uptake and hydrolysis of this compound can provide insights into the mechanisms of esterases and amino acid transporters. This is particularly relevant for understanding how the chemical and biological properties of amino acids are influenced by their absolute configuration. mdpi.com
The compound can also be a starting point for the development of novel bioactive molecules. Its structure can be elaborated through various chemical reactions to create libraries of compounds for screening against different biological targets, such as enzymes or receptors.
The following table summarizes potential applications of this compound in chemical biology.
| Application Area | Research Focus | Expected Outcome |
| Peptide and Protein Engineering | Use as a precursor for synthesizing unnatural amino acids. nih.govosti.gov | Creation of peptides and proteins with novel properties for therapeutic or diagnostic use. |
| Study of Biological Transport | Monitoring the uptake and metabolism of the compound in cells. | Understanding the mechanisms of esterases and amino acid transporters. |
| Drug Discovery | Use as a scaffold for combinatorial synthesis of small molecule libraries. | Identification of new lead compounds for drug development. |
| Chiral Recognition Studies | Use as a model substrate to develop and test new chiral selectors. nih.govmdpi.com | Advancement of methods for the separation and analysis of enantiomers. |
Q & A
Basic: What are the optimized synthetic routes for Propan-2-yl 2-(methylamino)acetate?
Methodological Answer:
this compound can be synthesized via:
- Esterification: Reacting 2-(methylamino)acetic acid with propan-2-ol (isopropyl alcohol) in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) under anhydrous conditions .
- Nucleophilic Substitution: Alkylation of methylamine derivatives with halogenated esters, followed by purification via column chromatography .
- Hydrochloride Salt Formation: To improve stability, the free base can be treated with HCl gas in diethyl ether to form the hydrochloride salt .
Basic: What analytical techniques confirm the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm the ester group (δ ~1.2 ppm for isopropyl CH, δ ~4.9 ppm for OCH), methylamino protons (δ ~2.3 ppm), and acetate carbonyl (δ ~170 ppm) .
- HPLC: Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>98%) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry: High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 160.1 [M+H]) .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Contradictions may arise due to:
- Assay Variability: Standardize protocols (e.g., cell lines, incubation times) and validate using positive controls .
- Compound Purity: Reassess purity via HPLC and NMR; impurities like unreacted precursors or degradation products can skew results .
- Stereochemical Considerations: Chiral HPLC or polarimetry ensures enantiomeric purity, as biological activity may vary between R/S configurations .
Advanced: What computational methods predict the interaction of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Tools like GOLD (Genetic Optimization for Ligand Docking) simulate binding modes to receptors (e.g., serotonin receptors) by exploring ligand flexibility and protein side-chain adjustments .
- MD Simulations: Run 100-ns molecular dynamics simulations in explicit solvent (e.g., GROMACS) to assess binding stability and hydrogen-bond interactions .
Advanced: How can reaction conditions be optimized for higher yields of this compound?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to test variables (e.g., temperature, catalyst loading, solvent polarity). For example, increasing reaction temperature from 25°C to 50°C may improve esterification efficiency by 20% .
- Catalyst Screening: Evaluate alternatives to DCC, such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), which simplifies purification .
Advanced: How does this compound behave under varying storage conditions?
Methodological Answer:
- Stability Studies: Conduct accelerated degradation tests:
- pH Stability: Incubate in buffers (pH 1–13) and monitor degradation via HPLC. The compound is most stable at pH 6–8 .
- Thermal Stability: Store at -20°C (long-term) vs. 25°C (short-term); degradation products form after 30 days at 40°C .
- Light Sensitivity: Protect from UV light to prevent ester bond cleavage .
Advanced: What strategies enable enantiomer-specific synthesis of this compound?
Methodological Answer:
- Chiral Catalysts: Use (R)- or (S)-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) in asymmetric hydrogenation to favor specific enantiomers .
- Chromatographic Separation: Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves enantiomers using hexane/isopropanol mobile phases .
Advanced: How do structural modifications to this compound affect its pharmacological activity?
Methodological Answer:
- Analog Synthesis: Replace the isopropyl group with ethyl or tert-butyl esters to study steric effects on receptor binding .
- Electron-Withdrawing Groups: Introduce trifluoromethyl (CF) at the phenyl ring (as in related compounds) to enhance lipophilicity and CNS penetration .
- Biological Testing: Compare IC values in enzyme inhibition assays (e.g., acetylcholinesterase) between analogs to identify structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
